molecular formula C7H10BF3N2O2 B2377271 1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid CAS No. 1361380-69-9

1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid

Cat. No.: B2377271
CAS No.: 1361380-69-9
M. Wt: 221.97
InChI Key: BRTYYHMOCKZIPM-UHFFFAOYSA-N
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Description

1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid is a boronic acid derivative featuring a pyrazole ring substituted with an isopropyl group and a trifluoromethyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd–C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the organic group from boron to palladium .

Biochemical Pathways

It’s worth noting that the suzuki–miyaura cross-coupling reaction, in which this compound may participate, is widely used in organic synthesis for the construction of carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is a solid at room temperature , and it’s recommended to be stored at -20°C for stability .

Result of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could contribute to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid. For instance, the compound is recommended to be stored at -20°C for stability . Additionally, the Suzuki–Miyaura cross-coupling reactions in which this compound may participate are known to be tolerant to a variety of functional groups and mild reaction conditions .

Chemical Reactions Analysis

1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions include substituted pyrazoles and various boron-containing intermediates .

Properties

IUPAC Name

[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BF3N2O2/c1-4(2)13-6(8(14)15)3-5(12-13)7(9,10)11/h3-4,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTYYHMOCKZIPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1C(C)C)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1361380-69-9
Record name 1-Isopropyl-3-(trifluoromethyl)pyrazole-5-boronic acid
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